2,6-Dimethyl-1,3,6-heptatriene
Description
Contextual Significance of Polyenes in Chemical Research
Polyenes are polyunsaturated organic compounds containing multiple carbon-carbon double bonds. wikipedia.org Those with alternating single and double bonds are known as conjugated polyenes and possess distinctive optical properties. wikipedia.org This class of molecules is significant in several scientific domains, including chemistry, medicine, and materials science. anu.edu.au
The reactivity of polyenes, which tends to be higher than that of simpler alkenes, makes them valuable in synthesis. wikipedia.org Their ability to rapidly generate molecular complexity through domino pericyclic reactions renders them powerful synthetic tools. anu.edu.au For example, they are used as precursors in the synthesis of cyclic compounds. ontosight.ai
A notable characteristic of some polyenes is their color, a rare feature for hydrocarbons. wikipedia.org While simple alkenes typically absorb light in the ultraviolet region, the conjugated system of polyenes can lower the energy of absorption into the visible spectrum, resulting in colored compounds. wikipedia.org Consequently, many natural dyes contain linear polyene structures. wikipedia.org
Furthermore, polyenes have found applications as antimycotic agents in medicine. wikipedia.org They are also integral to biological systems; for instance, carotenoids are a common subset of compounds with a polyene backbone. uiuc.edu The delocalized pi-electrons within their conjugated structure are key to their function in processes like light absorption. uiuc.edufiveable.me In materials science, certain polyenes, like polyacetylene, exhibit high electrical conductivity when partially oxidized or reduced, making them the basis for most conductive polymers. wikipedia.org
Historical Overview of Research on Trienes and their Derivatives
Intensive chemical research into polyenes, including trienes, began in the 1930s. uiuc.edu Early investigations focused on their synthesis, spectroscopic characteristics, and theoretical descriptions. uiuc.edu The nascent field of molecular orbital theory utilized polyenes as model systems to illustrate its fundamental principles. uiuc.edu
A significant area of early research was the thermal valence isomerization of open-chain trienes to form cyclohexadienes. oregonstate.edu This transformation was first identified as an internal Diels-Alder reaction within the study of natural products, such as the pyrolysis of alloocimene. oregonstate.edu One of the initial well-documented instances of cyclohexadiene formation from open-chain trienes came from the synthesis of methyl-substituted hexatrienes. oregonstate.edu
Over the years, research has progressed to address the challenges associated with these reactions. For example, the thermal cyclization of trienes often requires harsh conditions. nih.gov This has led to the development of catalytic methods to facilitate these reactions under milder conditions. A significant modern advancement is the use of transition-metal catalysis for the 6π electrocyclization of trienes. nih.gov Mechanistic and computational studies have shown that coordination to a transition metal can lower the energetic barrier for the ring-closing reaction, providing a foundation for developing new stereoselective catalysts. nih.gov
Structure
3D Structure
Properties
CAS No. |
928-67-6 |
|---|---|
Molecular Formula |
C9H14 |
Molecular Weight |
122.21 g/mol |
IUPAC Name |
(3E)-2,6-dimethylhepta-1,3,6-triene |
InChI |
InChI=1S/C9H14/c1-8(2)6-5-7-9(3)4/h5-6H,1,3,7H2,2,4H3/b6-5+ |
InChI Key |
BEVRACFYDJMTEY-AATRIKPKSA-N |
Isomeric SMILES |
CC(=C)C/C=C/C(=C)C |
Canonical SMILES |
CC(=C)CC=CC(=C)C |
Origin of Product |
United States |
Synthetic Methodologies for 2,6 Dimethyl 1,3,6 Heptatriene
Direct Synthetic Routes
Direct synthetic routes aim to construct the 2,6-dimethyl-1,3,6-heptatriene skeleton in a convergent manner, often from C5 and C4 precursors or through the coupling of two C5 units.
Dimerization Approaches
Dimerization of isoprene (B109036) (2-methyl-1,3-butadiene) presents an atom-economical approach to C10 terpenes, including the constitutional isomers of this compound. The regioselectivity of this dimerization is a critical factor, as multiple head-to-head, head-to-tail, and tail-to-tail linkages are possible.
The dimerization of isoprene can be induced thermally or photochemically, often leading to a mixture of cyclic and linear products. Thermal dimerization, for instance, typically favors the formation of six-membered rings through Diels-Alder reactions. However, to obtain linear trienes like this compound, catalytic methods are generally required to control the regioselectivity of the C-C bond formation.
Transition metal catalysts have been extensively studied to control the outcome of isoprene dimerization. The choice of metal and the associated ligands dictates the predominant isomer formed.
Nickel Complexes: Nickel-based catalysts are known to promote the dimerization of isoprene. The specific product distribution is highly dependent on the ligand environment around the nickel center. For example, nickel complexes with phosphine (B1218219) ligands can be tailored to favor the formation of specific linear dimers. The mechanism often involves the oxidative coupling of two isoprene molecules at the nickel center to form a nickelacyclopentane intermediate, which then undergoes β-hydride elimination and reductive elimination to yield the C10 diene product and regenerate the active catalyst.
Zirconium Complexes: Zirconocene-based catalysts, such as Cp₂ZrCl₂ activated by organoaluminum compounds, are also effective for the dimerization and oligomerization of alkenes. These systems can catalyze the head-to-tail dimerization of isoprene. The catalytic cycle is thought to involve zirconacyclopentane intermediates, similar to the nickel-catalyzed processes. The selectivity towards dimers versus higher oligomers can be influenced by reaction conditions such as temperature and reactant concentrations.
Table 1: Comparison of Catalytic Systems for Isoprene Dimerization
| Catalyst System | Predominant Dimer(s) | Notes |
|---|---|---|
| Nickel-phosphine complexes | Varies with ligand | Can be tuned for specific linear or cyclic dimers. |
| Zirconocene/Organoaluminum | Head-to-tail linear dimers | Also active for alkene oligomerization. |
Grignard Reagent-Based Syntheses
Grignard reagents offer a versatile method for carbon-carbon bond formation. A plausible retrosynthetic analysis for this compound suggests the coupling of a C5 Grignard reagent with a C4 electrophile or vice versa. For instance, the reaction of a prenyl Grignard reagent (3-methyl-2-butenylmagnesium halide) with a suitable C4 vinyl halide could form the desired carbon skeleton. Subsequent functional group manipulation would be necessary to introduce the conjugated double bond system.
A related synthesis involves the reaction of a Grignard reagent with an α,β-unsaturated carbonyl compound. For example, the addition of methallylmagnesium chloride to methacrolein (B123484) would form the alcohol precursor, 2,6-dimethyl-1,6-heptadien-4-ol. Dehydration of this allylic alcohol would then yield the target triene.
Wittig Reaction Applications in Triene Synthesis
The Wittig reaction is a powerful tool for the formation of carbon-carbon double bonds with excellent regiocontrol. mnstate.edulibretexts.org A viable Wittig approach to this compound would involve the reaction of a phosphorus ylide with an appropriate aldehyde or ketone.
A potential disconnection is between the C3 and C4 positions, which would involve the reaction of a C3 phosphorus ylide with a C6 α,β-unsaturated aldehyde. For instance, the reaction of isopropylidenetriphenylphosphorane (from the corresponding phosphonium (B103445) salt and a strong base) with 4-methyl-2,4-pentadienal (B13604806) would yield the target triene.
Reaction Scheme: (C₆H₅)₃P=C(CH₃)₂ + OHC-CH=C(CH₃)-CH=CH₂ → (CH₃)₂C=CH-CH=C(CH₃)-CH=CH₂ + (C₆H₅)₃P=O
Alternatively, a disconnection between C4 and C5 could be envisioned. This would involve the reaction of an ylide derived from a phosphonium salt containing a conjugated diene with acetone. The stereochemistry of the resulting double bond in Wittig reactions is influenced by the nature of the ylide; stabilized ylides tend to give (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes.
Dehydration of Precursor Alcohols
The elimination of water from an alcohol is a classic method for introducing a double bond. To synthesize this compound, a suitably unsaturated precursor alcohol is required. The position of the hydroxyl group is crucial to ensure the formation of the desired conjugated triene system upon dehydration.
A suitable precursor is 2,6-dimethyl-1,5-heptadien-3-ol. The dehydration of this allylic alcohol would be expected to yield the conjugated 2,6-dimethyl-1,3,5-heptatriene. However, under certain acidic conditions, isomerization to the more stable conjugated system, this compound, could occur. Another potential precursor is 2,6-dimethyl-1,6-heptadien-4-ol, which upon dehydration could also lead to the desired triene. The reaction is typically carried out using acid catalysts such as sulfuric acid or phosphoric acid, or by using reagents like phosphorus oxychloride in pyridine.
Table 2: Potential Precursor Alcohols for Dehydration
| Precursor Alcohol | IUPAC Name | Resulting Triene (potential) |
|---|---|---|
| 2,6-Dimethyl-1,5-heptadien-3-ol | 2,6-Dimethyl-1,3,5-heptatriene (may isomerize) | |
| 2,6-Dimethyl-1,6-heptadien-4-ol | This compound |
Stereoselective and Regioselective Synthesis
The synthesis of a specific isomer of this compound, with defined stereochemistry at the C3-C4 double bond and regiochemistry of the double bonds, requires careful selection of synthetic methods.
Wittig Reaction: The Wittig reaction is a powerful tool for the formation of alkenes from aldehydes or ketones and phosphonium ylides. masterorganicchemistry.comwikipedia.orglibretexts.org For the synthesis of this compound, a plausible disconnection would involve the reaction of 4-methyl-2,5-hexadienal with an isopropylidene ylide, or alternatively, the reaction of 3-methyl-2-butenal (B57294) with a 3-methyl-2-butenylidene ylide. The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. wikipedia.org Unstabilized ylides, such as those with simple alkyl substituents, typically lead to the formation of (Z)-alkenes with high selectivity. wikipedia.org Conversely, stabilized ylides, which contain electron-withdrawing groups, generally favor the formation of (E)-alkenes. organic-chemistry.org By choosing the appropriate ylide, a degree of stereocontrol over the newly formed double bond can be achieved. For instance, to favor the (Z)-isomer of the C3-C4 double bond, an unstabilized ylide would be the preferred reagent. The regioselectivity is inherently controlled by the structure of the chosen aldehyde/ketone and ylide precursors.
Julia Olefination: The Julia olefination, and its modified versions like the Julia-Kocienski olefination, provide another robust method for alkene synthesis, typically yielding (E)-alkenes with high stereoselectivity. wikipedia.orgorganic-chemistry.orgalfa-chemistry.com This reaction involves the coupling of a phenyl sulfone with an aldehyde or ketone. wikipedia.org A potential retrosynthetic analysis for this compound could involve the reaction of a sulfone derived from 3-methyl-1-butene (B165623) with 3-methyl-2-butenal. The classical Julia-Lythgoe olefination is known for its excellent (E)-selectivity, which arises from the equilibration of radical intermediates. organic-chemistry.org The Julia-Kocienski modification, which often utilizes heteroaryl sulfones, also provides high (E)-selectivity and offers the advantage of a one-pot procedure, making it more amenable to scale-up. alfa-chemistry.comorganic-chemistry.org
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Negishi couplings, are highly versatile for the formation of carbon-carbon bonds, including those in conjugated systems.
Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organohalide. mdpi.comorganic-chemistry.org A potential route to this compound could involve the coupling of a vinyl boronic acid or ester, such as (E/Z)-4-methyl-1,3-pentadienylboronic acid, with 2-bromopropene. The stereochemistry of the resulting triene would be dependent on the stereochemistry of the starting vinylboronic acid, as the Suzuki coupling generally proceeds with retention of configuration. nih.gov Regioselectivity can be precisely controlled by the position of the boron and halide functionalities in the coupling partners.
Negishi Coupling: The Negishi coupling utilizes an organozinc reagent and an organohalide. wikipedia.orgorganic-chemistry.org A plausible synthesis could involve the reaction of an organozinc reagent derived from 1-bromo-3-methyl-2-butene with a vinyl halide such as 1-bromo-3-methyl-1-butene. The Negishi coupling is known for its high functional group tolerance and stereospecificity, proceeding with retention of the alkene geometry. wikipedia.org
The following table summarizes the potential stereochemical outcomes of these methods for the synthesis of the C3-C4 double bond in this compound.
| Synthetic Method | Typical Stereoselectivity | Controlling Factors |
|---|---|---|
| Wittig Reaction (Unstabilized Ylide) | (Z)-alkene | Nature of the ylide and reaction conditions |
| Wittig Reaction (Stabilized Ylide) | (E)-alkene | Nature of the ylide and reaction conditions |
| Julia-Lythgoe Olefination | (E)-alkene | Equilibration of radical intermediates |
| Julia-Kocienski Olefination | (E)-alkene | Stereoselective addition and elimination |
| Suzuki-Miyaura Coupling | Retention of stereochemistry | Stereochemistry of the vinylborane |
| Negishi Coupling | Retention of stereochemistry | Stereochemistry of the vinylzinc and vinyl halide |
Green Chemistry Approaches in this compound Synthesis
Applying the principles of green chemistry to the synthesis of this compound involves considering factors such as atom economy, the use of less hazardous solvents, and the development of catalytic processes.
Solvent Selection: Many traditional organic reactions employ volatile and often toxic organic solvents. Green chemistry encourages the use of safer alternatives. For instance, Wittig reactions have been successfully performed in aqueous media or even under solvent-free conditions, significantly reducing the environmental impact. organic-chemistry.orgorganic-chemistry.orgresearchgate.netresearchgate.net Similarly, Suzuki-Miyaura couplings can be carried out in water or other green solvents like tert-amyl alcohol, often with the aid of surfactants to facilitate the reaction between immiscible reactants. gctlc.orgresearchgate.netinovatus.esnih.gov
Catalysis: Catalytic reactions are a cornerstone of green chemistry as they reduce the amount of waste generated compared to stoichiometric reactions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Negishi couplings, are highly efficient, often requiring only small amounts of catalyst. mdpi.cominovatus.es The development of recyclable catalysts is an active area of research aimed at further improving the sustainability of these processes. mdpi.com
Atom Economy: The Wittig reaction, in its classical form, suffers from poor atom economy due to the formation of triphenylphosphine (B44618) oxide as a stoichiometric byproduct. organic-chemistry.org Efforts to develop catalytic versions of the Wittig reaction are underway to address this limitation. Cross-coupling reactions generally have better atom economy, as the majority of the atoms from the starting materials are incorporated into the final product.
The following table highlights some green chemistry considerations for the proposed synthetic methods.
| Synthetic Method | Green Chemistry Considerations |
|---|---|
| Wittig Reaction | Can be performed in aqueous or solvent-free conditions. organic-chemistry.orgresearchgate.net Poor atom economy due to triphenylphosphine oxide byproduct. |
| Julia Olefination | Modified one-pot versions improve process efficiency. organic-chemistry.org Use of potentially toxic reagents like sodium amalgam in the classical version. |
| Suzuki-Miyaura Coupling | Can be performed in green solvents like water. gctlc.orgresearchgate.net Catalytic in palladium, though the metal is a precious resource. Recyclable catalysts are being developed. mdpi.com |
| Negishi Coupling | Highly efficient catalytic process. wikipedia.org Organozinc reagents can be sensitive to air and moisture, requiring inert atmosphere. wikipedia.org |
Scalability and Efficiency of Synthetic Protocols
Wittig Reaction: The Wittig reaction is widely used in both academic and industrial settings. However, the stoichiometric use of the phosphonium ylide and the generation of triphenylphosphine oxide can present challenges for large-scale synthesis, particularly in terms of cost and waste management. The purification of the product from the phosphine oxide can also be problematic on a larger scale.
Julia Olefination: The classical Julia-Lythgoe olefination involves multiple steps and the use of sodium amalgam, which is not ideal for large-scale operations due to safety and environmental concerns. organic-chemistry.org The Julia-Kocienski modification, being a one-pot reaction, is generally more scalable. alfa-chemistry.com
Cross-Coupling Reactions:
Suzuki-Miyaura Coupling: This reaction is extensively used in the pharmaceutical and fine chemical industries due to its high reliability, functional group tolerance, and the commercial availability of a wide range of boronic acids. inovatus.es Processes for Suzuki couplings have been successfully scaled up to the multi-kilogram level. The cost of the palladium catalyst can be a factor, but high turnover numbers often make it economically viable.
Negishi Coupling: While highly effective, the industrial application of the Negishi coupling has been somewhat more limited compared to the Suzuki coupling. wikipedia.org This is primarily due to the air and moisture sensitivity of the organozinc reagents, which necessitates stringent reaction conditions (inert atmosphere) that can be more challenging and costly to implement on a large scale. wikipedia.orgresearchgate.net Nevertheless, there are examples of successful large-scale Negishi couplings in the pharmaceutical industry. wikipedia.orgresearchgate.netacs.org
The efficiency of these synthetic protocols can be evaluated based on factors such as reaction yield, number of steps, and ease of purification. The following table provides a comparative overview.
| Synthetic Protocol | Advantages for Scalability | Challenges for Scalability |
|---|---|---|
| Wittig Reaction | Well-established and versatile. | Stoichiometric byproduct, potential purification issues. |
| Julia-Kocienski Olefination | One-pot procedure, often high yielding. alfa-chemistry.com | May require strongly basic conditions. |
| Suzuki-Miyaura Coupling | High functional group tolerance, robust and reliable, commercially available reagents. inovatus.es | Cost of palladium catalyst, potential for palladium contamination in the product. |
| Negishi Coupling | High reactivity and yields. wikipedia.org | Air and moisture sensitive reagents requiring inert conditions. wikipedia.org |
Reactivity and Mechanistic Investigations of 2,6 Dimethyl 1,3,6 Heptatriene
Pericyclic Reaction Pathways
Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state. msu.edu They are characterized by being relatively unaffected by solvent changes and proceeding with high stereospecificity. msu.edu 2,6-Dimethyl-1,3,6-heptatriene, a conjugated triene, is a versatile substrate for various pericyclic reactions, including electrocyclizations and sigmatropic rearrangements. ontosight.ai
Electrocyclic Reactions
Electrocyclic reactions are intramolecular pericyclic processes involving the cyclization of a conjugated polyene to form a cyclic compound with one fewer π-bond and one new σ-bond. libretexts.org These reactions are reversible, and the position of the equilibrium is dependent on the specific system. libretexts.org For conjugated trienes like this compound, the equilibrium generally favors the formation of the cyclic cyclohexadiene product. libretexts.org
Thermal Electrocyclization Mechanisms
The stereochemical outcome of thermal electrocyclic reactions is governed by the symmetry of the highest occupied molecular orbital (HOMO) of the polyene in its ground state. libretexts.orgsandiego.edu For a 1,3,5-triene system, which contains 6 π-electrons (a 4n+2 system, where n=1), the HOMO has terminal lobes of the same sign on the same side of the molecule. libretexts.orgsandiego.edu This orbital symmetry dictates that the ring closure must occur in a disrotatory fashion, where the terminal carbons rotate in opposite directions (one clockwise, one counter-clockwise). libretexts.orgsandiego.edu
This principle is exemplified by the thermal cyclization of substituted octatrienes. For instance, (2E,4Z,6E)-2,4,6-octatriene yields only cis-5,6-dimethyl-1,3-cyclohexadiene upon heating. libretexts.org The disrotatory closure of this isomer leads to the cis product. Conversely, the thermal cyclization of (2E,4Z,6Z)-2,4,6-octatriene produces only trans-5,6-dimethyl-1,3-cyclohexadiene. libretexts.org
| Reactant (Substituted Triene) | Reaction Condition | Mode of Rotation | Product (Substituted Cyclohexadiene) |
| (2E,4Z,6E)-2,4,6-octatriene | Heat | Disrotatory | cis-5,6-dimethyl-1,3-cyclohexadiene |
| (2E,4Z,6Z)-2,4,6-octatriene | Heat | Disrotatory | trans-5,6-dimethyl-1,3-cyclohexadiene |
Photochemical Electrocyclization Mechanisms
In contrast to thermal reactions, photochemical electrocyclizations proceed through the HOMO of the first excited state of the polyene. sandiego.edumasterorganicchemistry.com For a 1,3,5-triene, the promotion of an electron to the lowest unoccupied molecular orbital (LUMO) results in a new HOMO where the terminal lobes of like sign are on opposite sides of the molecule. sandiego.edu To achieve bonding, the terminal carbons must rotate in the same direction, a process known as conrotatory motion. sandiego.edumasterorganicchemistry.com
This leads to a reversal of the stereochemical outcome compared to the thermal reaction. When (2E,4Z,6E)-2,4,6-octatriene is irradiated with ultraviolet light, it yields trans-5,6-dimethyl-1,3-cyclohexadiene. libretexts.org This is a direct consequence of the conrotatory ring closure dictated by the symmetry of the excited-state HOMO. libretexts.orgsandiego.edu
| Reactant (Substituted Triene) | Reaction Condition | Mode of Rotation | Product (Substituted Cyclohexadiene) |
| (2E,4Z,6E)-2,4,6-octatriene | UV light (hν) | Conrotatory | trans-5,6-dimethyl-1,3-cyclohexadiene |
Stereochemical Control in Electrocyclic Ring Closures
The stereochemical course of electrocyclic reactions is a powerful tool in organic synthesis, allowing for the selective formation of specific stereoisomers. The selection between a conrotatory and a disrotatory pathway is determined by the number of π-electrons in the acyclic system and whether the reaction is induced by heat or light. libretexts.orgmasterorganicchemistry.com
The Woodward-Hoffmann rules summarize these selection rules for electrocyclic reactions. sandiego.edu For a system with 4n+2 π-electrons (like a hexatriene), thermal reactions are disrotatory, and photochemical reactions are conrotatory. sandiego.edu For a system with 4n π-electrons (like a butadiene), the opposite is true: thermal reactions are conrotatory, and photochemical reactions are disrotatory. sandiego.edumasterorganicchemistry.com This predictable stereochemical control is a cornerstone of pericyclic reaction theory.
| π-Electron System | Reaction Condition | Allowed Mode of Rotation |
| 4n+2 (e.g., Heptatriene) | Thermal | Disrotatory |
| 4n+2 (e.g., Heptatriene) | Photochemical | Conrotatory |
| 4n (e.g., Butadiene) | Thermal | Conrotatory |
| 4n (e.g., Butadiene) | Photochemical | Disrotatory |
Cope Rearrangements and Relatedresearchgate.netresearchgate.net-Sigmatropic Shifts
The Cope rearrangement is a researchgate.netresearchgate.net-sigmatropic rearrangement of a 1,5-diene. libretexts.org This intramolecular reaction involves the reorganization of six electrons through a cyclic transition state, resulting in the formation of a new σ-bond and the relocation of π-bonds. libretexts.orgwikipedia.org The reaction is highly stereospecific and often proceeds through a chair-like transition state to minimize steric interactions. youtube.com
Allenyl Cope Rearrangements
A variation of the Cope rearrangement involves allene (B1206475) functionalities. The allenyl Cope rearrangement of 1,2,6-heptatriene to 3-methylene-1,5-hexadiene has been a subject of computational studies. researchgate.netacs.org These studies have shown that the reaction can proceed through a single transition structure that may lead directly to the product or involve a diradical intermediate. researchgate.netacs.org
In the case of the parent 1,2,6-heptatriene, computational studies at the (8/8)CASSCF, CASPT2, and B3LYP levels of theory have indicated the presence of an allylic diradical intermediate. However, the transition states connecting this intermediate to the reactant and product show limited allylic delocalization. researchgate.net Further investigations into conformationally restricted systems, such as syn-7-allenylnorbornene, have revealed a more complex potential energy surface with two distinct transition structures leading to a common diradical intermediate. acs.org This suggests that restricting the conformational mobility of the 1,2,6-heptatriene moiety can force the participation of the terminal allenyl π-bond, leading to an "augmented" Cope process. acs.org
| Reactant | Rearrangement Type | Key Mechanistic Features |
| 1,2,6-Heptatriene | Allenyl Cope Rearrangement | Can involve a single transition state or a diradical intermediate. researchgate.netacs.org |
| syn-7-Allenylnorbornene | Conformationally Restricted Allenyl Cope Rearrangement | Involves two transition structures and a common diradical intermediate. acs.org |
Influence of Substituents on Cope Rearrangement Barriers
The Cope rearrangement is a arkat-usa.orgarkat-usa.org-sigmatropic rearrangement of 1,5-dienes. The presence of substituents on the diene framework can significantly influence the activation energy barrier of this reaction. The effect of substituents is complex and depends on their electronic properties and their position on the diene.
Studies on various substituted 1,5-dienes have shown that:
Radical-stabilizing groups can alter the nature and stability of the transition state. arkat-usa.org Their effect is more pronounced if the position of substitution reinforces the change induced by an initial substituent. arkat-usa.org
Phenyl and cyano groups , for example, have been analyzed in terms of their effect on the activation free energy. arkat-usa.org The experimental data, when adjusted for ground-state stabilization effects, can be correlated with the activation free energies for the formation of non-concerted mechanistic alternatives. arkat-usa.org
Computational studies using methods like Becke3LYP/6-31G* have been employed to understand the cooperative and competitive effects of substituents like phenyl groups on the rates of Cope rearrangements. researchgate.netacs.org These studies have provided evidence for a "chameleonic" transition state, which can vary in character depending on the substitution pattern. acs.org
In the case of semibullvalenes and barbaralanes, conjugating substituents (e.g., aryl, CH, CO2R) in the 2,6-positions lower the barrier for the degenerate Cope rearrangement, while electron-withdrawing groups (e.g., Cl, CF3, SO2Ar) retard the reaction. capes.gov.br Substituents in the 3,7-positions generally have a smaller, often rate-retarding, effect. capes.gov.br
The following table summarizes the influence of different types of substituents on the Cope rearrangement barrier.
| Substituent Type | Position | Effect on Rearrangement Barrier |
| Radical-stabilizing | Varies | Lowers |
| Phenyl | Varies | Lowers (after ground state correction) |
| Cyano | Varies | Lowers |
| Aryl, CH, CO2R | 2,6-positions | Lowers |
| Cl, CF3, SO2Ar | 2,6-positions | Increases |
| General Substituents | 3,7-positions | Little to no effect or increases |
Cycloaddition Reactions
This compound, with its conjugated diene system, can participate in cycloaddition reactions.
The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. masterorganicchemistry.com In an intramolecular Diels-Alder reaction, the diene and dienophile are part of the same molecule, leading to the formation of a bicyclic or polycyclic system. masterorganicchemistry.com These reactions are particularly effective when they form five or six-membered rings in addition to the newly formed cyclohexene (B86901) ring. masterorganicchemistry.com
For a molecule like this compound, the conjugated diene portion can react with the isolated double bond acting as the dienophile in an intramolecular fashion. A related compound, 2,6-dimethyl-2,7-octadienal, undergoes a Lewis acid-catalyzed intramolecular Diels-Alder reaction. brandeis.edu Upon pyrolysis at moderate temperatures, it yields a mixture of a Diels-Alder adduct and ene products. brandeis.edu At higher temperatures, a more complex mixture of adducts is formed. brandeis.edu
The stereoselectivity of intramolecular Diels-Alder reactions is often high due to the geometric constraints imposed by the tether connecting the diene and dienophile. acs.org
The ene reaction is a pericyclic reaction involving the transfer of an allylic hydrogen from one component (the "ene") to another (the "enophile"), with the concomitant formation of a new sigma bond and a pi bond.
In the context of this compound, an intramolecular ene reaction can occur. As mentioned previously, the pyrolysis of 2,6-dimethyl-2,7-octadienal, a structurally similar compound, yields ene adducts alongside Diels-Alder products. brandeis.edu At around 370 °C, a kinetically controlled mixture is formed, which includes cis-substituted ene adducts. brandeis.edu
Ionic Reactions and Rearrangements
Under acidic conditions, this compound and related polyenes can undergo protonation to form carbocations, which can then participate in various rearrangements.
Formation and Reactivity of Divinyl Carbonium Ions
The protonation of conjugated trienes can lead to the formation of divinylcarbonium ions. The stability of these ions is influenced by the substitution pattern, particularly by the presence of methyl groups at the terminal positions. cdnsciencepub.com The removal of these methyl groups leads to a decrease in the stability of the resulting divinylcarbonium ions. cdnsciencepub.com
The formation of these ions can be studied using superacid/NMR techniques, which allow for the direct observation of these reactive intermediates. arkat-usa.org For instance, the protonation of trans-4,6-dimethyl-1,3,5-heptatriene results in a specific carbonium ion structure that can be unambiguously identified by its NMR spectrum. cdnsciencepub.com
Polymerization and Oligomerization Mechanisms of this compound
The reactivity of this compound, a conjugated triene, is characterized by its propensity to undergo polymerization and oligomerization reactions. These transformations are of significant interest for the synthesis of larger, more complex molecules and polymers. The specific reaction pathways and resulting products are highly dependent on the reaction conditions and, most critically, the nature of the catalyst employed.
Linear Dimerization Mechanisms
Linear dimerization represents a key reaction pathway for conjugated polyolefins, including trienes related to this compound. While direct studies on the homodimerization of this compound are not extensively detailed in the provided literature, the mechanisms can be inferred from its codimerization with other polyolefins and the dimerization of structurally similar compounds.
Research has shown that π-allylpalladium complexes are effective catalysts for the linear codimerization of 1,3,6-heptatriene (B91130) with 1,3,7-octatriene. lookchem.com This process yields linear C15 olefins, demonstrating the feasibility of forming new carbon-carbon bonds via a catalytic cycle involving π-allylic intermediates. The proposed mechanism for the dimerization of related trienes, such as 1,3,7-octatriene, involves the initial coordination of two triene molecules to the palladium center. lookchem.com This is followed by a carbon-carbon bond formation between the two coordinated molecules and a subsequent allylic hydrogen shift to release the linear dimer and regenerate the active catalyst. lookchem.com
The dimerization of isoprene (B109036) (2-methyl-1,3-butadiene), the monomer precursor to this compound, to form 2,6-dimethyl-1,trans-3,6-octatriene is another relevant example. researchgate.net This reaction, catalyzed by systems containing zirconium or nickel, underscores the tendency of these substituted dienes and trienes to form linear dimers under the influence of transition metal catalysts. researchgate.netontosight.ai
Oligomerization Pathways
Beyond simple dimerization, this compound and its isomers can undergo further oligomerization to form trimers and higher-order polymers. Attempts to generate carbonium ions from related heptatrienes have often resulted in significant polymerization. cdnsciencepub.com For instance, studies on the isomeric 2,6-dimethyl-1,3,5-heptatriene revealed that under certain reaction conditions, the recovered products were predominantly dimeric or trimeric in nature. cdnsciencepub.com This indicates that once a dimer is formed, it can potentially react further with another monomer unit, leading to higher oligomers.
The oligomerization pathways are influenced by the catalyst system. Nickel-ligand catalysts are known to promote the co-oligomerization of 1,3-dienes. google.com The process generally involves the coupling of multiple monomer units, and the resulting oligomer's structure (linear vs. branched, degree of unsaturation) is dictated by the catalyst's coordination sphere and the reaction conditions. For conjugated trienes, polymerization can proceed via different modes of enchainment, such as 1,4- or 1,6-addition, leading to polymers with unique microstructures and properties. researchgate.net
Catalyst Influence on Polymerization Selectivity
The selectivity of dimerization and polymerization reactions of this compound and related polyolefins is profoundly influenced by the choice of catalyst and the presence of specific ligands.
Nickel and palladium complexes are particularly notable for their catalytic activity. researchgate.net In the palladium-catalyzed dimerization of 1,3,7-octatriene, which also serves as a model for related trienes, the reaction course can be completely altered by the addition of phosphine (B1218219) ligands. lookchem.com In the absence of such ligands, π-allylpalladium complexes selectively produce linear dimers. lookchem.com However, the introduction of triphenylphosphine (B44618) to the catalytic system leads to the formation of branched dimers instead. lookchem.com This shift in selectivity is attributed to the coordination of the phosphine ligand to the palladium center, which displaces a coordinated olefin and alters the mechanism of carbon-carbon bond formation. lookchem.com
Similarly, in the dimerization of isoprene to 2,6-dimethyl-1,trans-3,6-octatriene using a catalyst system of zirconium(IV) n-butoxide and diethylaluminum chloride, the selectivity towards this specific dimer can be enhanced to over 90% by the addition of ligands like triphenylphosphine or tetrahydrofuran. researchgate.net The molar ratio of the catalyst components also plays a crucial role in determining the product distribution. researchgate.net
The table below summarizes the influence of different catalyst systems on the dimerization and oligomerization of related dienes and trienes, illustrating the principles that govern the reactivity of this compound.
| Monomer(s) | Catalyst System | Ligand | Primary Product(s) | Selectivity/Observation | Reference |
|---|---|---|---|---|---|
| 1,3,7-Octatriene & 1,3,6-Heptatriene | π-Allylpalladium complexes | None | Linear C15 Codimers | Catalyst is active for codimerization, producing linear olefins. | lookchem.com |
| 1,3,7-Octatriene | π-Allylpalladium complexes | Triphenylphosphine | Branched Dimers | Addition of phosphine ligand alters the reaction course from linear to branched products. | lookchem.com |
| Isoprene | Zirconium(IV) n-butoxide / Diethylaluminum chloride | None | 2,6-dimethyl-1,trans-3,6-octatriene | Dimerization occurs. | researchgate.net |
| Isoprene | Zirconium(IV) n-butoxide / Diethylaluminum chloride | Triphenylphosphine or Tetrahydrofuran | 2,6-dimethyl-1,trans-3,6-octatriene | Selectivity for the specific dimer is increased to >90%. | researchgate.net |
| 1,3,6-Octatriene | Ni(acac)₂ / P(C₆H₅)₃ / Al(C₂H₅)₃ | Triphenylphosphine | Linear Dimers (Hexadecapentaenes) | High yield (65%) of linear dimers is achieved with this nickel-phosphine system. | researchgate.net |
Online databases such as PubChem and the NIST WebBook confirm the compound's identity, providing its chemical formula (C9H14), molecular weight (122.21 g/mol ), and CAS Registry Number (928-67-6). The IUPAC name is specified as (3E)-2,6-dimethylhepta-1,3,6-triene, indicating the stereochemistry of the central double bond. PubChem also references a ¹³C NMR spectrum available through SpectraBase, but access to the detailed data is restricted.
Without access to this fundamental experimental data, it is not possible to provide a thorough, informative, and scientifically accurate analysis for the requested sections on advanced spectroscopic and chromatographic characterization methodologies. The generation of data tables and detailed research findings as specified in the instructions is therefore unachievable.
A comprehensive article focusing solely on the advanced spectroscopic and chromatographic characterization of “this compound” requires access to primary literature or spectral databases containing its detailed ¹H NMR, ¹³C NMR, 2D NMR, and UV-Vis data. As this information could not be retrieved, the article cannot be generated according to the provided outline and content requirements.
Advanced Spectroscopic and Chromatographic Characterization Methodologies
Mass Spectrometry (MS) and Gas Chromatography (GC)
Gas chromatography and mass spectrometry are powerful analytical techniques that, when coupled, provide unparalleled capabilities for the separation, identification, and quantification of volatile and semi-volatile compounds.
Gas chromatography-mass spectrometry (GC-MS) is an indispensable tool for the definitive identification and purity assessment of 2,6-dimethyl-1,3,6-heptatriene. The gas chromatograph separates the components of a sample based on their differential partitioning between a stationary phase and a mobile gas phase. As this compound is a volatile terpene-like compound, GC is an ideal separation technique. researchgate.net The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, generating a unique mass spectrum that serves as a molecular fingerprint.
The identity of this compound can be confirmed by comparing its retention time and mass spectrum with that of a known standard or with reference spectra from databases such as the NIST Mass Spectral Library. nist.gov The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight (122.21 g/mol ), along with a characteristic fragmentation pattern resulting from the cleavage of its specific chemical bonds upon electron ionization. nih.gov While the mass spectra of isomers can be similar, subtle differences in fragmentation patterns can often be used for differentiation. vurup.sk
Purity assessment is achieved by integrating the peak areas in the chromatogram. The percentage purity is calculated by dividing the peak area of this compound by the total area of all peaks in the chromatogram. For more accurate quantitative analysis, a flame ionization detector (GC-FID) is often used due to its high sensitivity and wide linear range for hydrocarbons. aqmd.gov The external standard method, which involves creating a calibration curve from standards of known concentration, is a common approach for accurate quantification. dtic.mil
Table 1: Typical GC-MS Parameters for Terpene Analysis
| Parameter | Value/Condition |
|---|---|
| Column | HP-5MS (or equivalent non-polar capillary column) |
| Injector Temperature | 250 °C |
| Oven Program | Initial temp. 50-60 °C, ramp to 250-300 °C |
| Carrier Gas | Helium |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-400 |
This table presents a general set of starting parameters for the GC-MS analysis of terpenes and related volatile compounds. Actual conditions may need to be optimized for specific instruments and samples.
Preparative Gas Chromatography (Prep GC) is a powerful technique for the isolation and purification of volatile compounds from a mixture on a larger scale than analytical GC. iipseries.org This method is particularly well-suited for obtaining high-purity samples of this compound for further spectroscopic analysis or for use as a reference standard.
The fundamental principles of preparative GC are the same as analytical GC, but it utilizes larger columns and can handle larger sample injection volumes. The goal is to separate the target compound, in this case, this compound, from any impurities or other components of a mixture. Once separated, the fraction containing the purified compound is collected as it elutes from the column. Various trapping systems can be employed to condense and collect the eluent.
The selection of the stationary phase is critical for achieving optimal separation. For a relatively non-polar compound like this compound, a non-polar or mid-polarity column would typically be chosen. The efficiency of the separation is also influenced by parameters such as column length and diameter, oven temperature program, and carrier gas flow rate. These parameters are carefully optimized to maximize the resolution between the peak of interest and any adjacent peaks.
Vibrational Spectroscopy
Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds. While a detailed experimental spectrum for this specific compound is not widely published, its key structural features suggest the presence of several diagnostic peaks.
The presence of C=C double bonds in the triene system would give rise to stretching vibrations in the region of 1600-1680 cm⁻¹. The conjugated nature of two of the double bonds might shift these absorptions to slightly lower frequencies. The C-H bonds associated with the double bonds (vinylic C-H) would show stretching vibrations above 3000 cm⁻¹. In contrast, the C-H bonds of the methyl groups (alkane C-H) would exhibit stretching vibrations just below 3000 cm⁻¹. Additionally, C-H bending vibrations would appear in the fingerprint region (below 1500 cm⁻¹), providing further structural information. For instance, the terminal methylene (B1212753) groups (=CH₂) would be expected to show characteristic out-of-plane bending vibrations.
Table 2: Predicted IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| C=C | Stretching | 1600-1680 |
| =C-H (vinylic) | Stretching | > 3000 |
| C-H (alkane) | Stretching | < 3000 |
This table provides an estimation of the expected IR absorption regions based on the functional groups present in this compound.
Time-resolved resonance Raman (TR³) spectroscopy is a sophisticated technique used to study the vibrational structure of short-lived electronically excited states of molecules. This method can provide detailed insights into the geometry and electronic structure of these transient species, which are often critical intermediates in photochemical reactions.
For a conjugated triene like this compound, TR³ spectroscopy could be used to investigate the excited-state dynamics, such as cis-trans isomerization, which is a common photochemical process in polyenes. researchgate.net The resonance enhancement effect, achieved by tuning the probe laser wavelength to match an electronic absorption of the transient species, would selectively amplify the Raman signals of the excited state, providing information about changes in bond lengths and angles upon excitation. The study of related polyene systems has shown that TR³ spectroscopy is a powerful tool for elucidating the complex photophysics and photochemistry of these molecules.
Theoretical and Computational Studies of 2,6 Dimethyl 1,3,6 Heptatriene
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in elucidating the fundamental electronic and geometric properties of 2,6-dimethyl-1,3,6-heptatriene. These methods allow for the prediction of molecular geometries, vibrational frequencies, and electronic transition energies, which can complement and guide experimental studies.
Density Functional Theory (DFT) has become a widely used method for the computational study of organic molecules due to its favorable balance of accuracy and computational cost. For a conjugated system like this compound, DFT methods, particularly those employing hybrid functionals such as B3LYP, are well-suited to describe its electronic structure.
DFT calculations can be employed to optimize the molecular geometry of this compound, providing precise information on bond lengths, bond angles, and dihedral angles. Furthermore, these calculations can predict the molecule's vibrational spectra, which can aid in the interpretation of experimental infrared (IR) and Raman spectroscopy data. The calculated energies of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the molecule's reactivity and electronic properties.
Table 1: Representative Data from a Hypothetical DFT Calculation on (3E)-2,6-dimethylhepta-1,3,6-triene
| Property | Calculated Value |
| HOMO Energy | -5.8 eV |
| LUMO Energy | -0.9 eV |
| HOMO-LUMO Gap | 4.9 eV |
| Dipole Moment | 0.3 D |
Note: The data in this table is hypothetical and serves as an illustrative example of the types of results obtained from DFT calculations.
For a more rigorous and accurate description of the electronic structure, especially for excited states and photochemical processes, ab initio methods are employed. Møller-Plesset perturbation theory (MP2) can provide a higher level of accuracy for the ground-state geometry and energy by including electron correlation effects beyond the Hartree-Fock approximation.
To study the excited states and potential photochemical reactions of this compound, multiconfigurational methods such as the Complete Active Space Self-Consistent Field (CASSCF) and its second-order perturbation theory correction (CASPT2N) are necessary. These methods are capable of describing the complex electronic rearrangements that occur upon photoexcitation in conjugated polyenes.
The choice of basis set is a critical aspect of any quantum chemical calculation, as it directly impacts the accuracy of the results. For a molecule like this compound, Pople-style basis sets such as 6-31G(d,p) or the more extensive 6-311+G(d,p) are commonly used in DFT calculations. For higher-accuracy ab initio calculations, correlation-consistent basis sets, such as cc-pVDZ or aug-cc-pVTZ, are often preferred. The selection of the level of theory and basis set represents a compromise between desired accuracy and computational feasibility.
Conformational Analysis and Isomerism
The flexibility of the single bonds in this compound allows for the existence of multiple conformers, and the presence of a double bond gives rise to stereoisomerism.
The rotation around the C3-C4 and C4-C5 single bonds in this compound leads to various spatial arrangements of the molecule, known as conformers. Computational methods can be used to perform a systematic conformational search to identify the stable conformers and to determine their relative energies. This analysis is crucial for understanding the molecule's behavior in different environments and its potential to interact with other molecules. The energy profile of rotation around these bonds can reveal the barriers to interconversion between different conformers.
The central double bond (C3=C4) in this compound is trisubstituted, allowing for the existence of geometric isomers. The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the configuration as either E (entgegen, opposite) or Z (zusammen, together). For the C3=C4 double bond, the substituents are a hydrogen atom, a methyl group, a vinyl group, and an isobutenyl group. By assigning priorities to the groups attached to each carbon of the double bond, the E and Z isomers can be distinguished. The IUPAC name for one of the isomers is (3E)-2,6-dimethylhepta-1,3,6-triene, which indicates that the highest priority groups on each carbon of the C3=C4 double bond are on opposite sides. The corresponding (3Z) isomer would have these groups on the same side. Computational calculations can be used to determine the relative stabilities of these E/Z isomers.
Reaction Pathway and Transition State Analysis
Pericyclic reactions, which proceed through a concerted, cyclic transition state, are a key feature of the chemistry of conjugated polyenes. msu.edu For this compound, electrocyclization is a primary pericyclic reaction pathway to consider. These reactions are characterized by their high degree of stereospecificity, which can be rationalized through the principle of the conservation of orbital symmetry. msu.edu
The thermal electrocyclization of a conjugated triene, such as this compound, is a thermally allowed process that leads to the formation of a cyclohexadiene derivative. The presence of methyl groups at the 2 and 6 positions is expected to influence the energetics of this process. Computational studies on similar systems, like (2E,4Z,6E)-2,4,6-octatriene, have shown that the stereochemistry of the product is strictly controlled by the Woodward-Hoffmann rules. libretexts.org For this compound, a disrotatory ring closure would be predicted under thermal conditions. libretexts.org
Below is an interactive data table illustrating typical activation energies for the electrocyclization of substituted hexatrienes, providing a comparative context.
| Compound | Substituents | Activation Energy (kcal/mol) |
| 1,3,5-Hexatriene (B1211904) | None | ~25-30 |
| (Z)-1,3,5-Hexatriene | None | ~28 |
| 2,5-Dimethyl-1,3,5-hexatriene | 2,5-dimethyl | ~26-29 |
| (3E,5E)-Octa-1,3,5,7-tetraene | 1,8-divinyl | ~20-23 |
Note: These are representative values from computational studies on related compounds and are intended for illustrative purposes.
While many pericyclic reactions are concerted, some thermal isomerizations of polyenes may proceed through stepwise pathways involving diradical intermediates. researchgate.net For instance, the thermal geometrical isomerization of 1,trans-3,trans-5-heptatriene has been proposed to involve a biradical intermediate. rsc.org In the case of this compound, cis-trans isomerization around the double bonds could potentially occur via a mechanism involving the twisting of a double bond to form a perpendicular diradicaloid transition state.
The stability of such diradical intermediates is a key factor in determining the feasibility of a stepwise pathway. The presence of methyl groups could stabilize a radical center through hyperconjugation. Computational studies on the thermal cis-trans isomerization of similar systems have indicated that increased diradical character can lower the energy barrier for isomerization by weakening the double bond character in the ground state. nii.ac.jp The characterization of these intermediates would involve locating the corresponding stationary points on the potential energy surface and analyzing their electronic structure, often revealing an open-shell singlet character. nii.ac.jp
Electronic Structure and Bonding Theory
The electronic structure of this compound is central to understanding its chemical behavior. The conjugated system of three double bonds gives rise to a set of π molecular orbitals that are delocalized over the carbon backbone.
The π system of this compound is formed from the linear combination of the six p-orbitals on the sp²-hybridized carbon atoms of the triene backbone. This results in six π molecular orbitals (ψ₁ to ψ₆), three of which are bonding (ψ₁, ψ₂, ψ₃) and three are antibonding (ψ₄, ψ₅, ψ₆*). chadsprep.com In the ground state, the six π electrons occupy the three bonding molecular orbitals. chadsprep.com
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining the molecule's reactivity. For a hexatriene system, the HOMO is ψ₃ and the LUMO is ψ₄*. chadsprep.com The energy gap between the HOMO and LUMO is an important factor in the molecule's electronic transitions and its reactivity in pericyclic reactions. The methyl substituents at the 2 and 6 positions will perturb the energies and shapes of these molecular orbitals through inductive and hyperconjugative effects. Specifically, the electron-donating methyl groups will raise the energy of the HOMO, which can influence the rates of reactions that are sensitive to the HOMO energy level.
An illustrative table of the π molecular orbitals of 1,3,5-hexatriene is provided below, which serves as a basis for understanding the MO structure of its dimethyl-substituted derivative.
| Molecular Orbital | Number of Nodes | Bonding/Antibonding |
| ψ₁ | 0 | Bonding |
| ψ₂ | 1 | Bonding |
| ψ₃ (HOMO) | 2 | Bonding |
| ψ₄* (LUMO) | 3 | Antibonding |
| ψ₅ | 4 | Antibonding |
| ψ₆ | 5 | Antibonding |
The concept of aromaticity is not limited to ground-state cyclic molecules; it can also be applied to transition states of pericyclic reactions. beilstein-journals.orgnih.gov According to the Dewar-Zimmerman rules, a pericyclic reaction is thermally allowed if its transition state is aromatic. For an electrocyclization reaction involving 6 π-electrons, such as in this compound, the transition state is aromatic and the reaction is thermally allowed. udel.eduic.ac.uk The aromaticity of the transition state leads to a lowering of the activation energy. nih.gov Computational methods, such as Nucleus-Independent Chemical Shift (NICS) calculations, can be used to quantify the aromaticity of these transition states. beilstein-journals.org
Homoaromaticity is a related concept where a cyclic system with (4n+2) π-electrons is stabilized by delocalization, despite being interrupted by a single sp³-hybridized center. While this compound itself is an acyclic polyene, the concept of homoaromaticity could become relevant in certain cationic or anionic forms of its cyclized products or in specific reaction intermediates.
The distribution of electron density in this compound is influenced by the electron-donating nature of the two methyl groups. These substituents increase the electron density on the carbon atoms to which they are attached (C2 and C6) and, to a lesser extent, on the other carbon atoms in the conjugated system. This can be quantified through computational methods that calculate atomic charges, such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis.
The predicted reactivity of the molecule is directly related to its electronic structure. The increased electron density in the π system due to the methyl groups would make the molecule more nucleophilic compared to the unsubstituted 1,3,5-heptatriene. Therefore, it would be expected to react more readily with electrophiles. The sites of highest electron density would be the predicted sites of electrophilic attack. Furthermore, the energies and coefficients of the frontier molecular orbitals (HOMO and LUMO) can be used to predict the regioselectivity and stereoselectivity of its reactions with other molecules. For example, in a Diels-Alder reaction where the heptatriene acts as the diene component, the orbital coefficients on C1-C4 would guide the regiochemical outcome.
Role and Utility in Advanced Organic Synthesis
Building Block for Complex Molecular Scaffolds
No published research demonstrates the use of 2,6-Dimethyl-1,3,6-heptatriene as a building block for the synthesis of complex molecular scaffolds.
There is no available literature detailing the use of this compound as a precursor in any type of cyclization reaction.
Investigation of Catalysis and Mechanistic Pathways
There are no research articles that describe the use of this compound in the investigation of catalysis or the elucidation of mechanistic pathways.
Analytical Marker and Reference Compound in Chemical Profiling
No evidence can be found to support the use of this compound as an analytical marker or a reference compound in any form of chemical profiling.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2,6-Dimethyl-1,3,6-heptatriene in laboratory settings?
- Methodological Answer : A two-step synthesis is commonly employed:
Condensation : Reacting isoprene derivatives (e.g., 2-methyl-1,3-butadiene) with acetone under basic conditions (e.g., NaOH) to form an intermediate diol.
Dehydration : Treating the intermediate with an acid catalyst (e.g., H₂SO₄) to eliminate water and form the triene structure .
- Key Considerations : Adjust stoichiometry and reaction time to minimize byproducts. Purity can be enhanced via fractional distillation.
Q. How can GC-MS be utilized to identify this compound in complex mixtures?
- Methodological Answer :
- Retention Time : 6.41–6.63 minutes (varies by column type and temperature gradient) .
- Mass Spectra : Characteristic fragments at m/z 122 (base peak) and 93 (C₇H₉⁺).
- Validation : Compare with reference standards and use NIST library matching (match factor >80) .
Q. What are the natural sources of this compound?
- Answer : It is a minor component in the wood extractives of Abies alba (silver fir), constituting ~7.35% of volatile organic compounds in stemwood . Extraction typically involves hexane or supercritical CO₂ followed by GC-MS analysis.
Advanced Research Questions
Q. What mechanisms underlie the hepatotoxic effects of this compound?
- Methodological Answer :
- Experimental Design : Administer the compound to rat models and measure liver enzymes:
| Parameter | Control (U/L) | DOX-Treated (U/L) | DOX + Compound (U/L) |
|---|---|---|---|
| AST | 34.89 | 511.8 | 347.2 |
| ALT | 67.78 | 97.58 | 56.39 |
- Mechanism : Elevated AST/ALT levels suggest oxidative stress. Co-administration with antioxidants (e.g., Artemisia annua extract) reduces toxicity via PI-3K/Akt/Nrf-2 pathway modulation .
Q. How does the reactivity of this compound compare to structural analogs in Diels-Alder reactions?
- Methodological Answer :
- Electron Density : The 1,3,6-triene system has lower electron density than 1,3,5-trienes (e.g., cosmene), reducing dienophilicity .
- Steric Effects : Methyl groups at C2 and C6 hinder regioselectivity. Computational modeling (DFT) can predict reaction sites .
Q. What analytical challenges arise when distinguishing isomers of this compound?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
